![molecular formula C16H15Cl2N3O B2424912 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone CAS No. 2034418-61-4](/img/structure/B2424912.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting and boiling points, solubility, density, and reactivity. Techniques used can include spectroscopy, chromatography, and thermal analysis .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis B Virus (HBV) Capsid Assembly
The compound GYH2-18, which features a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton, has been identified as a type II HBV capsid assembly modulator . Researchers at Roche INC discovered GYH2-18 and designed a series of derivatives for evaluation. Notably, two compounds—2f and 3k—exhibited excellent anti-HBV activity, low cytotoxicity, and favorable oral pharmacokinetic profiles. Chiral separation revealed that the (6S)-cyclopropyl DPPC isomers (2f-1, 2f-3, 3k-1, and 3k-3) were significantly more active than their corresponding (6R)-isomers. These findings provide valuable insights for the rational design of novel (6S)-cyclopropyl DPPC analogs with potential antiviral applications .
Medicinal Chemistry Relevance: Piperazine-Fused Triazoles
The compound’s piperazine-fused triazole platform presents both challenges and opportunities in medicinal chemistry. Researchers have explored approaches to develop relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold. Understanding the structure-activity relationships and optimizing these derivatives could lead to novel therapeutic agents .
Synthesis and Oxidation of Aromatic Substituted Derivatives
Condensation of 5-amino-3-methylpyrazole with chalcone or dypnone yields aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines. These derivatives can undergo air oxidation, leading to interesting chemical transformations. For example, an X-ray structure of 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has been reported, highlighting the potential for further exploration in this area .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as GYH2-18, is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
GYH2-18 acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption inhibits the formation of new virus particles, thereby reducing the viral load .
Biochemical Pathways
It is known that the compound interferes with the assembly of the hbv capsid, a critical step in the viral replication process . This interference likely affects downstream processes such as the release of new virus particles.
Pharmacokinetics
The pharmacokinetic properties of GYH2-18 have been evaluated, and the compound exhibits low cytotoxicity and acceptable oral PK profiles . This suggests that the compound is well-absorbed, distributed, metabolized, and excreted by the body, which is crucial for its bioavailability and therapeutic efficacy .
Result of Action
The primary result of GYH2-18’s action is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the formation of new virus particles. This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIFLHKVKAEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.